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Pinacidil

Cat. No.: B104378
CAS No.: 85371-64-8
M. Wt: 263.34 g/mol
InChI Key: AFJCNBBHEVLGCZ-UHFFFAOYSA-N
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Description

Historical Context of Potassium Channel Opener Research

The field of ion channel pharmacology saw a significant advancement with the identification of synthetic molecules capable of inducing physiological responses, such as smooth muscle relaxation, by opening potassium (K+) channels. researchgate.net This discovery led to the establishment of a new pharmacological category known as "potassium channel openers". researchgate.netnih.gov Initially, this term was associated with a chemically diverse group of compounds, including cromakalim (B1669624), nicorandil (B1678753), and pinacidil (B1677893), which were found to elicit K+ efflux through adenosine (B11128) 5'-triphosphate (ATP)-sensitive K+ channels (KATP). researchgate.net The fundamental mechanism of these agents involves hyperpolarizing the cell membrane, which decreases cellular excitability. researchgate.net This action proved to have profound effects, particularly in the vascular smooth muscle system, leading to vasodilation. nih.govnih.gov

The initial research focus was on the potent antihypertensive properties of these compounds. nih.gov The ability of these molecules to relax vascular smooth muscle by increasing potassium permeability offered a novel therapeutic approach. nih.govnih.gov The discovery that glibenclamide could antagonize the actions of these openers was a crucial step, strongly suggesting that an ATP-dependent K+ channel was their primary target in smooth muscle. nih.gov This foundational work paved the way for more extensive investigation into the diverse subtypes of potassium channels and the potential for developing tissue-selective openers. researchgate.netnih.gov

Evolution of this compound Monohydrate as a Research Compound

This compound emerged from a line of research focused on developing novel vasodilators. nih.gov The initial compounds in its lineage were pyridylthioureas, and through chemical modifications based on structure-activity relationship studies, the thiourea (B124793) function was replaced with N-cyanoguanidine, leading to the synthesis of this compound (N''-cyano-N-4-pyridyl-N-1,2,2-trimethylpropylguanidine). nih.govnih.gov Preclinical studies quickly established that this compound was a potent antihypertensive agent that relaxed vascular smooth muscle through a novel mechanism, distinct from other vasodilators known at the time. nih.gov

Subsequent investigations revealed that its vasodilatory action was due to the opening of potassium channels in the cell membrane, leading to hyperpolarization and subsequent muscle relaxation. nih.govnih.gov this compound, often used in its stable monohydrate form for research purposes, became recognized as a prototype for this new class of drugs. nih.govdrugbank.comresearchgate.netnih.gov Its development marked a pivotal moment, providing researchers with a key chemical tool to explore the physiological and pathological roles of potassium channels. nih.govpubcompare.ai Further research also uncovered that this compound's effects were not limited to cardiovascular applications, with discoveries pointing to potential neuroprotective properties, thereby broadening its significance as a research compound. pubcompare.ai

Significance of this compound Monohydrate in Ion Channel Modulation Studies

This compound monohydrate holds considerable significance in the study of ion channel modulation, primarily serving as a canonical activator of ATP-sensitive potassium (KATP) channels. ontosight.aidrugbank.com Its discovery and characterization provided a crucial tool for pharmacologists and physiologists to investigate the function of KATP channels in various tissues, including vascular smooth muscle, cardiac muscle, neurons, and secretory cells. nih.govpubcompare.ai Research utilizing this compound has been instrumental in elucidating the link between the opening of these channels and cellular functions such as vasodilation and the regulation of membrane potential. nih.govnih.gov

Studies have employed this compound to differentiate between various types of potassium channels. For instance, research on canine mesenteric artery strips aimed to determine if this compound interacts with both ATP-sensitive and Ca2+-activated K+ channels. scispace.com In isolated non-pregnant rat uterus, the inhibitory effects of this compound on contractions were antagonized by the KATP channel blocker glibenclamide, confirming the involvement of these specific channels. researchgate.netcabidigitallibrary.org this compound's ability to induce hyperpolarization and increase 86Rb efflux (a marker for K+ movement) in tissues like the rat aorta and portal vein further solidified its role as a classic K+ channel opener in experimental models. nih.govmedchemexpress.com This has made it an indispensable compound for studying cardiovascular phenomena and other physiological processes governed by potassium channel activity. medchemexpress.commedchemexpress.com

Detailed Research Findings

This compound monohydrate has been the subject of numerous in vitro studies to characterize its mechanism of action on various tissues and cell types. These investigations have provided detailed insights into its effects on ion channel function and cellular responses.

In studies on vascular smooth muscle, this compound demonstrates potent relaxant properties. Research on rat aorta and portal vein showed that this compound produces a concentration-dependent inhibition of contractions induced by noradrenaline and potassium chloride (KCl). medchemexpress.com Furthermore, microelectrode studies in the rat portal vein revealed that this compound hyperpolarizes the cell membrane towards the potassium equilibrium potential and increases the efflux of radioactive rubidium (86Rb) and potassium (42K), confirming its channel-opening activity. nih.gov The compound's two forms, (-)- and (+)-pinacidil, both inhibit tension, with the (-) isomer being more potent. nih.gov

The table below summarizes the inhibitory effects of this compound on contractions in different vascular tissues.

TissueAgonistThis compound Concentration RangeObserved EffectCitation
Rat AortaNoradrenaline1-100 μMConcentration-dependent inhibition medchemexpress.com
Rat Portal VeinNoradrenaline0.3-30 μMConcentration-dependent inhibition medchemexpress.com
Rat AortaKCl (10-80 mmol/L)1-100 μMConcentration-dependent inhibition medchemexpress.com
Rat Portal VeinKCl (5-80 mmol/L)0.3-30 μMConcentration-dependent inhibition medchemexpress.com

This compound's effects extend beyond vascular tissue. In studies using the human hepatoblastoma cell line HepG2, high concentrations of this compound (1 mM) were shown to induce apoptosis in a time-dependent manner, a process that appeared to be independent of KATP channels. medchemexpress.com This same concentration also caused a rapid and sustained increase in intracellular potassium [K+] and calcium [Ca2+], with the Ca2+ influx attributed to the reverse mode of the Na+/Ca2+ exchanger. medchemexpress.com

Research on the non-pregnant rat uterus demonstrated that this compound potently inhibits contractions stimulated by KCl. researchgate.net The KATP channel blocker glibenclamide competitively antagonized the effects of this compound on contractions elicited by a lower concentration of KCl (20 mM), but was unable to prevent inhibition of contractions caused by higher KCl concentrations (40 and 80 mM). researchgate.netcabidigitallibrary.org This suggests that at higher levels of depolarization, this compound's relaxant effect may involve K+ channel-independent mechanisms. researchgate.netcabidigitallibrary.org

The table below details the interaction between this compound and the KATP channel blocker glibenclamide in the rat uterus.

Uterine Contraction StimulusThis compound EffectGlibenclamide EffectImplied MechanismCitation
20 mM KClPotent inhibition (pD2 = 6.57 µM)Competitively antagonized this compound's effectGlibenclamide-sensitive KATP channel opening researchgate.netcabidigitallibrary.org
40 mM KClInhibition (pD2 = 5.11 µM)Unable to prevent this compound's effectK+ channel-independent mechanism(s) researchgate.netcabidigitallibrary.org
80 mM KClInhibition (pD2 = 5.19 µM)Unable to prevent this compound's effectK+ channel-independent mechanism(s) researchgate.netcabidigitallibrary.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H21N5O B104378 Pinacidil CAS No. 85371-64-8

Properties

IUPAC Name

1-cyano-2-(3,3-dimethylbutan-2-yl)-3-pyridin-4-ylguanidine;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5.H2O/c1-10(13(2,3)4)17-12(16-9-14)18-11-5-7-15-8-6-11;/h5-8,10H,1-4H3,(H2,15,16,17,18);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJCNBBHEVLGCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)N=C(NC#N)NC1=CC=NC=C1.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

60560-33-0 (anhydrous)
Record name Pinacidil [USAN:INN]
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DSSTOX Substance ID

DTXSID4045682
Record name Pinacidil monohydrate
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Molecular Weight

263.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49681802
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

85371-64-8
Record name Guanidine, N-cyano-N′-4-pyridinyl-N′′-(1,2,2-trimethylpropyl)-, hydrate (1:1)
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Record name Pinacidil [USAN:INN]
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Record name Pinacidil monohydrate
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Record name Pinacidil
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Mechanism of Action and Molecular Interactions of Pinacidil Monohydrate

Activation of ATP-Sensitive Potassium Channels by Pinacidil (B1677893) Monohydrate

This compound's vasodilatory action is initiated by its direct interaction with KATP channels in the cell membranes of vascular smooth muscle cells. medchemexpress.comnih.govsmolecule.com

Direct Evidence of K+ Channel Activation in Vascular Smooth Muscle Cells

Patch-clamp studies have provided direct evidence of this compound's ability to activate K+ channels in vascular smooth muscle cells. In isolated porcine and human coronary artery vascular smooth muscle cells, this compound induces a significant outward current. nih.gov The reversal potential of this current is close to the equilibrium potential for potassium ions, indicating that the current is carried by K+ ions. nih.gov This this compound-induced current is substantially inhibited by glibenclamide, a known blocker of KATP channels, further confirming the involvement of these specific channels. nih.gov

Furthermore, studies on rat mesenteric resistance vessels have demonstrated that this compound increases the efflux rate of 42K, providing more evidence for its role in opening K+ channels. nih.gov The vasorelaxant effects of this compound are not dependent on the endothelium, pointing to a direct action on the smooth muscle cells. nih.gov

Hyperpolarization of Cell Membranes

The opening of ATP-sensitive potassium channels by this compound leads to an increased efflux of potassium ions from the vascular smooth muscle cells. nih.govscispace.comsmolecule.com This net outward movement of positive charge results in the hyperpolarization of the cell membrane, making the intracellular environment more electrically negative. nih.govscispace.comsmolecule.comnih.gov Studies on rat mesenteric resistance vessels have shown that this compound causes a concentration-dependent hyperpolarization of the smooth muscle. nih.gov This hyperpolarization is a critical step in the cascade of events leading to vasodilation. nih.gov

Consequences for Intracellular Calcium Levels

The hyperpolarization of the vascular smooth muscle cell membrane induced by this compound has a significant impact on intracellular calcium (Ca2+) levels. The more negative membrane potential leads to the closure of voltage-dependent calcium channels, thereby reducing the influx of extracellular Ca2+ into the cell. ahajournals.org Since the contraction of smooth muscle is dependent on the concentration of intracellular Ca2+, this reduction in Ca2+ influx is a key factor in promoting relaxation. nih.govscispace.comsemanticscholar.org

Simultaneous measurements of intracellular Ca2+ concentration and tension development in isolated guinea pig femoral arteries have shown that the decrease in intracellular Ca2+ levels precedes vasorelaxation following the administration of this compound. semanticscholar.org This finding strongly supports the concept that this compound's primary mechanism of vasodilation is the reduction of intracellular Ca2+ concentration. semanticscholar.org Some research also suggests that this compound may inhibit the release of Ca2+ from intracellular stores. semanticscholar.org

Specificity and Selectivity of this compound Monohydrate for KATP Channel Subtypes

ATP-sensitive potassium channels are complex proteins composed of two different subunits: a pore-forming inwardly rectifying potassium channel (Kir) subunit and a regulatory sulfonylurea receptor (SUR) subunit. nih.gov The specific combination of these subunits determines the channel's properties and its sensitivity to various openers and blockers.

Interaction with Kir6.1/SUR2B Subtype

Research indicates that the KATP channels in vascular smooth muscle are predominantly of the Kir6.1/SUR2B subtype. ahajournals.orgresearchgate.net this compound demonstrates a selective action on these vascular KATP channels. nih.govdntb.gov.ua Studies using Kir6.2-deficient mice have shown that this compound still produces vasodilation, indicating that the Kir6.2 subunit is not essential for its vascular effects. ahajournals.org In these knockout mice, only Kir6.1 mRNA was expressed in the aorta, further supporting the role of Kir6.1 in mediating this compound's action in vascular smooth muscle. ahajournals.org this compound is a potent and selective agonist for the SUR2B receptor. nih.gov

Comparison with Other KATP Channel Openers (e.g., Cromakalim (B1669624), Nicorandil (B1678753), Minoxidil)

This compound belongs to a class of drugs known as potassium channel openers, which also includes cromakalim, nicorandil, and minoxidil. ahajournals.orgresearchgate.net While they share a common general mechanism of activating KATP channels, there are differences in their selectivity and potency for different KATP channel subtypes.

Cromakalim : Like this compound, cromakalim is a potent KATP channel opener that causes vasodilation. nih.govoup.com Studies have shown that both this compound and cromakalim produce a greater reduction in intracellular Ca2+ concentration and muscle tension in coronary arteries compared to mesenteric arteries. oup.com

Nicorandil : Nicorandil also possesses KATP channel opening properties, but its effects are less potent compared to cromakalim and this compound. nih.gov Unlike this compound, nicorandil also acts as a nitric oxide donor, contributing to its vasodilatory effects through an additional mechanism. researchgate.net

Minoxidil : Minoxidil is another KATP channel opener used as a vasodilator. researchgate.netauajournals.org

Downstream Signaling Pathways Modulated by this compound Monohydrate

The activation of KATP channels by this compound monohydrate initiates a cascade of downstream signaling events that ultimately result in vasodilation.

Influence on Vasodilation Mechanisms

This compound monohydrate's vasodilatory effect is primarily a consequence of its ability to reduce intracellular calcium ion (Ca2+) concentrations in vascular smooth muscle cells. semanticscholar.orgnih.gov By hyperpolarizing the cell membrane, this compound indirectly inhibits the influx of Ca2+ through voltage-dependent calcium channels. cabidigitallibrary.org Studies have shown that this compound inhibits the increases in cytosolic Ca2+ and muscle tension induced by vasoconstrictors like norepinephrine. nih.gov

At lower concentrations (0.1-10 microM), this compound's effect is predominantly mediated by the activation of KATP channels, leading to a decrease in intracellular Ca2+. nih.gov This is supported by the finding that glibenclamide, a KATP channel inhibitor, can antagonize the inhibitory effects of low concentrations of this compound. nih.govcabidigitallibrary.org However, at higher concentrations (greater than 3 microM), this compound may also inhibit receptor-mediated, G-protein-coupled phosphatidylinositol turnover, suggesting an additional mechanism of action. nih.gov

Research on isolated guinea pig femoral arteries has demonstrated that the decrease in intracellular Ca2+ levels precedes vasorelaxation following the administration of this compound. semanticscholar.org This indicates a direct link between the reduction in cytosolic free Ca2+ and the subsequent relaxation of the vascular smooth muscle. semanticscholar.org

Table 1: Effect of this compound Monohydrate on Contractile Responses

AgonistTissueEffect of this compound MonohydrateConcentration RangeReference
NoradrenalineRat Aorta and Portal VeinConcentration-dependent inhibition1-100 µM and 0.3-30 µM medchemexpress.com
KClRat AortaConcentration-dependent inhibition1-100 µM medchemexpress.com
KClRat AortaInhibition (-log IC50 against 20 mmol/L KCl was 6.2)0.3-30 µM medchemexpress.com

Potential Involvement of Nitric Oxide or Other Vasodilatory Substances

The interaction between this compound monohydrate and nitric oxide (NO) in mediating vasodilation is complex and appears to be tissue-dependent. Some studies suggest that this compound's vasodilatory action is independent of the NO/cGMP signaling pathway. nu.ac.th For instance, research on rabbit aortic strips showed that this compound did not affect cyclic AMP or cyclic GMP levels. semanticscholar.org

However, other investigations indicate a modulatory role for basal NO in the vasodilator response to this compound. In goat isolated coronary arteries, the removal of the endothelium or inhibition of NO synthase with L-NAME caused a rightward shift in the concentration-response curve of this compound, suggesting that basal NO release potentiates this compound-induced relaxation. nih.gov The study concluded that basal NO differentially modulates the interaction of this compound with KATP channels through a cGMP-dependent pathway. nih.gov

Conversely, in brain pericytes, the vasodilator effect of this compound was found to be specific to KATP channels, and NO-induced pericyte relaxation did not appear to involve these channels. biorxiv.org This suggests that the interplay between this compound and NO can vary significantly across different vascular beds.

It has also been proposed that this compound's mechanism does not directly involve the release of other vasodilatory substances. smolecule.com Its primary effect remains the direct activation of KATP channels, leading to the downstream events of hyperpolarization and reduced intracellular calcium. smolecule.comsemanticscholar.org

Preclinical Research on Pinacidil Monohydrate

In Vitro Pharmacological Investigations

In vitro studies have been instrumental in defining the molecular mechanisms underlying the pharmacological actions of pinacidil (B1677893) monohydrate.

This compound monohydrate demonstrates significant vasorelaxant properties by influencing the contractility of vascular smooth muscle. medchemexpress.com It effectively inhibits contractions induced by various stimuli. For instance, it produces a concentration-dependent inhibition of noradrenaline-induced responses in isolated rat aorta and portal vein. medchemexpress.comnih.gov Furthermore, it abolishes contractions caused by low concentrations of potassium chloride (KCl) in these same vascular preparations. nih.gov The compound's ability to relax vascular tissue is a key aspect of its pharmacological profile. medchemexpress.com In guinea-pig trachea, this compound is capable of inducing almost complete relaxation. medchemexpress.com

The primary mechanism of action of this compound monohydrate involves the opening of KATP channels in the cell membrane of smooth muscle cells. nih.gov This action leads to an enhanced efflux of potassium (K+) ions, causing hyperpolarization of the cell membrane. medchemexpress.comnih.gov This hyperpolarization makes it more difficult for voltage-gated calcium (Ca2+) channels to open, thereby reducing the influx of Ca2+ ions that is necessary for muscle contraction. scispace.com

In HepG2 human hepatoblastoma cells, this compound monohydrate has been shown to induce a rapid and sustained increase in intracellular K+ and Ca2+ concentrations. medchemexpress.com The increase in intracellular Ca2+ is attributed to the activation of the reverse mode of the Na+/Ca2+ exchanger, which is a consequence of increased intracellular sodium ([Na+]i) resulting from the activation of the Na+-K+-Cl- cotransporter (NKCC). medchemexpress.com Studies using 86Rb and 42K as tracers have confirmed that this compound produces a concentration-dependent increase in potassium isotope exchange, which correlates with its inhibitory effects on electrical and mechanical activity in vascular smooth muscle. nih.gov

This compound monohydrate effectively inhibits the spontaneous tone in various smooth muscle preparations, including guinea-pig bronchial and taenia caeci muscles. nih.gov It also abolishes the spontaneous mechanical activity of the rat portal vein. nih.gov This inhibitory action extends to contractions induced by agonists. Research has shown that this compound produces a concentration-dependent inhibition of responses to noradrenaline in the rat aorta and portal vein. medchemexpress.com Similarly, it inhibits contractions induced by KCl. medchemexpress.com In mouse ileal smooth muscle, this compound, along with other KATP channel openers like cromakalim (B1669624) and diazoxide, has been shown to inhibit or abolish spontaneous contractile activity. physiology.org

TissueAgonist/ConditionEffect of this compound MonohydrateReference
Rat Aorta NoradrenalineConcentration-dependent inhibition medchemexpress.com
Rat Portal Vein NoradrenalineConcentration-dependent inhibition medchemexpress.com
Rat Aorta KCl (low concentration)Abolished contractions nih.gov
Rat Portal Vein KCl (low concentration)Abolished contractions nih.gov
Guinea-pig Bronchial Muscle Spontaneous ToneRelaxation nih.gov
Guinea-pig Taenia Caeci Muscle Spontaneous ToneRelaxation nih.gov
Rat Portal Vein Spontaneous Mechanical ActivityAbolished nih.gov
Mouse Ileal Smooth Muscle Spontaneous ContractionsInhibition/Abolition physiology.org

Interestingly, research has revealed that this compound monohydrate can induce apoptosis, or programmed cell death, in certain cell lines. In HepG2 human hepatoblastoma cells, this compound induces apoptosis in a time-dependent manner. medchemexpress.commedchemexpress.com This effect appears to be independent of KATP channel involvement. medchemexpress.commedchemexpress.com Furthermore, it causes DNA fragmentation in these cells in a dose-dependent manner, with a prominent effect observed at a concentration of 1 mM after 48 hours. medchemexpress.commedchemexpress.com Studies in a rat model of cerebral ischemia-reperfusion have also shown that this compound can significantly reduce neuronal apoptosis. nih.govnih.gov This neuroprotective effect is thought to be mediated through the inhibition of both the mitochondrial and death-receptor signaling pathways, as evidenced by the decreased expression of caspase-3, caspase-8, and caspase-9 mRNAs. nih.govnih.gov

This compound monohydrate has been found to disrupt the normal phospholipid asymmetry of the plasma membrane in HepG2 cells. medchemexpress.commedchemexpress.com Specifically, treatment with this compound leads to the loss of this asymmetry, resulting in the appearance of phosphatidylserine (B164497) on the outer layer of the plasma membrane. medchemexpress.commedchemexpress.com This externalization of phosphatidylserine is a well-known marker of early-stage apoptosis and can be detected by the binding of annexin-V. medchemexpress.commedchemexpress.com

In Vivo Pharmacological Studies in Animal Models

In vivo studies in various animal models have corroborated the vasodilatory and antihypertensive effects of this compound monohydrate observed in in vitro experiments. Topical application of this compound to the primary somatosensory cortex of anesthetized rats and awake mice induced vasodilation and increased local blood volume, emulating functional hyperemia. nih.govmdedge.com These studies confirmed the efficacy of this compound as a vasodilator in vivo. nih.gov

In a rat model of hypertension induced by methyl prednisolone (B192156) acetate, transdermal drug delivery systems of this compound monohydrate produced a significant fall in blood pressure. researchgate.net One particular formulation demonstrated a 37.96% reduction in blood pressure, which was maintained for 48 hours. researchgate.net

Furthermore, in a rat model of cerebral ischemia-reperfusion injury, this compound treatment was found to reduce neuronal apoptosis. nih.govnih.gov In a study on cardiac microvascular ischemia-reperfusion injury, this compound treatment improved cardiac vascular function, reduced vascular leakage, and decreased the no-reflow area. nih.gov It also improved capillary density and perfusion, ultimately leading to improved cardiac function and hemodynamics. nih.gov

Animal ModelConditionKey FindingsReference
Rats and Mice NormalInduced vasodilation and increased local blood volume in the neocortex. nih.govmdedge.com
Rats Methyl Prednisolone Acetate-Induced HypertensionSignificant and sustained reduction in blood pressure with transdermal application. researchgate.net
Rats Cerebral Ischemia-ReperfusionReduced neuronal apoptosis. nih.govnih.gov
Rats Cardiac Microvascular Ischemia-Reperfusion InjuryImproved cardiac vascular function, reduced vascular leakage, and improved cardiac function. nih.gov

Antihypertensive Efficacy in Hypertensive Animal Models

This compound monohydrate has demonstrated dose-dependent antihypertensive effects in various preclinical animal models, including rats and dogs. nih.gov The reduction in blood pressure is observed to be directly related to the baseline blood pressure of the animal. nih.gov Studies in methyl prednisolone acetate-induced hypertensive rats showed a significant fall in blood pressure, which was maintained for 48 hours. researchgate.net One particular transdermal formulation resulted in a 37.96% reduction in blood pressure in these rats. researchgate.net The antihypertensive action of this compound is attributed to its function as a potassium channel opener, which leads to the hyperpolarization of vascular smooth muscle cells and subsequent vasodilation. nih.govsmolecule.com The (-) enantiomer of this compound has been shown to be more active than the (+) enantiomer both in vitro and in vivo. nih.gov

Interactive Data Table: Antihypertensive Efficacy of this compound Monohydrate in Animal Models

Animal ModelKey FindingsReference
Hypertensive RatsDose-dependent blood pressure reduction. nih.gov nih.gov
Hypertensive DogsDose-dependent blood pressure reduction. nih.gov nih.gov
Methyl Prednisolone Acetate-Induced Hypertensive RatsSignificant and sustained (48 hours) fall in blood pressure. researchgate.net A transdermal patch formulation led to a 37.96% reduction in blood pressure. researchgate.net researchgate.net

Hemodynamic Profiling: Cardiac Output, Stroke Volume, Peripheral Resistance

The hemodynamic profile of this compound in preclinical models is characterized by a decrease in total peripheral resistance, which precedes and outlasts the fall in blood pressure. nih.gov This vasodilation of arterioles leads to an increase in cardiac output, which is a direct consequence of an augmented stroke volume. nih.govresearchgate.net A compensatory increase in heart rate typically follows the depressor response. nih.gov These findings from preclinical hemodynamic studies suggest that this compound acts as a direct precapillary vasodilator. nih.gov While it is a potent arterial dilator, it appears to have minimal effect on venomotor tone. nih.gov

Interactive Data Table: Hemodynamic Effects of this compound Monohydrate

Hemodynamic ParameterEffectReference
Total Peripheral ResistanceDecrease nih.govresearchgate.net nih.govresearchgate.net
Cardiac OutputIncrease nih.govresearchgate.net nih.govresearchgate.net
Stroke VolumeIncrease nih.govresearchgate.net nih.govresearchgate.net
Heart RateIncrease nih.gov nih.gov

Antinociceptive Effects in Diabetic and Non-Diabetic Models

This compound has demonstrated antinociceptive (pain-relieving) effects in both diabetic and non-diabetic mouse models. nih.gov When administered intracerebroventricularly (i.c.v.), this compound produced dose-dependent antinociception in both groups of mice. nih.gov However, intrathecal (i.t.) administration of this compound resulted in a significantly greater antinociceptive effect in diabetic mice compared to non-diabetic mice. nih.gov The antinociceptive effects of this compound are believed to be mediated through the opening of ATP-sensitive potassium (KATP) channels and the subsequent release of opioid peptides. nih.gov In non-diabetic mice, this involves mu-, delta-, and kappa-opioid receptors at both the supraspinal and spinal levels. nih.gov In diabetic mice, the supraspinal antinociception is mediated by delta- and kappa-opioid receptors, while at the spinal level, it involves mu-, delta-, and kappa-opioid receptors. nih.gov

Studies on Specific Organ Systems (e.g., Guinea Pig Bladder and Heart)

In vitro studies have shown that this compound monohydrate is an activator of ATP-modulated potassium channels in the guinea pig bladder and heart. calibrechem.comarctomsci.com It has been shown to relax coronary artery rings that were preconstricted with serotonin. caymanchem.com Research on isolated perfused guinea pig hearts has examined the effects of this compound on contractility, coronary perfusion pressure, and electrocardiogram (ECG) intervals. nih.gov

Pharmacokinetic Characterization in Preclinical Models

Oral Absorption and Bioavailability

Following oral administration in rats and dogs, this compound is rapidly and almost completely absorbed. nih.gov The time to reach peak plasma concentration is approximately 0.5 to 1 hour. nih.gov In rats, the bioavailability of unchanged this compound is around 80%, which suggests a first-pass metabolic effect in this species. nih.gov The oral bioavailability of this compound from conventional formulations has been reported to be 57% due to hepatic first-pass metabolism.

Interactive Data Table: Pharmacokinetic Parameters of this compound Monohydrate in Preclinical Models

Animal ModelBioavailabilityTime to Peak Plasma ConcentrationKey FindingsReference
Rats~80% nih.gov0.5 - 1 hour nih.govSuggests first-pass metabolism. nih.gov nih.govnih.gov
DogsNot specified0.5 - 1 hour nih.govRapidly and almost completely absorbed. nih.gov nih.govnih.gov

Distribution and Protein Binding

Autoradiographic studies in rats have shown similar tissue distribution patterns after both oral and intravenous administration of radiolabeled this compound. nih.gov Information regarding the specific protein binding of this compound in preclinical models is not extensively detailed in the provided search results. However, it is a factor that can influence the pharmacokinetic profile of a drug. nih.gov

Pharmacokinetic Characterization in Preclinical Models

Metabolic Pathways and Principal Metabolites (e.g., Pyridine-N-oxide)

Preclinical investigations in animal models, primarily rats and dogs, have established that this compound undergoes significant biotransformation before its elimination. The primary metabolic pathway for this compound is oxidation, resulting in the formation of its major metabolite, this compound pyridine-N-oxide. nih.gov This biotransformation predominantly occurs in the liver. nih.gov

The metabolism of this compound appears to be qualitatively similar across different species, including rats, dogs, and humans, with pyridine-N-oxide consistently identified as the main biotransformation product. nih.gov Following oral administration in rats and dogs, a substantial portion of the administered dose is converted to this N-oxide metabolite. nih.gov Specifically, in rats, approximately 40% of an oral dose is excreted in the urine as this compound pyridine-N-oxide within 24 hours. nih.gov In dogs, this figure is higher, with about 54% of the dose being excreted as the N-oxide metabolite in the urine over the same period. nih.gov

The formation of this compound pyridine-N-oxide is considered a "first-pass" effect, particularly noted after oral administration. nih.gov This suggests that a significant fraction of this compound is metabolized in the liver after absorption from the gastrointestinal tract before it reaches systemic circulation. scispace.com While this compound pyridine-N-oxide is the principal metabolite, studies have also indicated the presence of three unidentified minor metabolites in the plasma, urine, and feces of both rats and dogs. nih.gov

Table 1: Urinary Excretion of this compound and its N-oxide Metabolite in Preclinical Models (24h after oral dose)

SpeciesUnchanged this compound (%)This compound Pyridine-N-oxide (%)
Rat1340
Dog454

Elimination and Half-life

The elimination of this compound from the body is primarily achieved through metabolic processes, followed by the renal excretion of its metabolites. nih.gov Preclinical studies in rats and dogs demonstrate that the elimination of this compound is largely independent of the route of administration. scispace.com

Following both oral and intravenous administration of radiolabeled this compound in rats and dogs, approximately 85% of the radioactivity is recovered in the urine, with the remaining 15% found in the feces. scispace.com This indicates that renal excretion is the main route of elimination for the drug and its metabolites. The fecal excretion of unchanged this compound is minimal, accounting for 2% in rats and 4% in dogs after an oral dose. nih.gov

The elimination half-life of this compound has been determined in preclinical animal models. In rats, the half-life is approximately 1 hour, while in dogs, it is about 2 hours. scispace.com The bioavailability of unchanged this compound after oral administration in rats is around 80%, which points towards a first-pass metabolic effect in this species. scispace.com

Table 2: Pharmacokinetic Parameters of this compound in Preclinical Models

SpeciesElimination Half-life (approx.)Primary Route of EliminationFecal Excretion (Unchanged drug after oral dose)
Rat1 hourRenal (Metabolites)2%
Dog2 hoursRenal (Metabolites)4%

Clinical Research and Therapeutic Implications of Pinacidil Monohydrate

Efficacy in Hypertension Management

Clinical Trial Outcomes for Essential Hypertension

Pinacidil (B1677893) monohydrate, a potassium channel opener, has been the subject of numerous clinical trials to evaluate its efficacy in the management of essential hypertension. drugbank.comwikipedia.org As a direct vasodilator, it reduces peripheral vascular resistance, leading to a decrease in blood pressure. drugbank.comnih.gov

Clinical studies have demonstrated that this compound, particularly in controlled-release formulations administered twice daily, can effectively control blood pressure in patients with mild to moderate essential hypertension. nih.gov This includes individuals who were previously untreated or whose blood pressure was not adequately controlled with other antihypertensive medications like beta-adrenoceptor blocking drugs or thiazide diuretics. nih.gov

In a single-blind, placebo-controlled study involving six hypertensive patients already receiving treatment with a diuretic and a beta-adrenoceptor blocker, a single oral dose of this compound resulted in a significant reduction in blood pressure. The maximum effect was observed at 3 hours, with a decrease of 26/13 mmHg in the lying position and 15/12 mmHg in the standing position. nih.gov However, during chronic treatment of four of these patients for 3 to 7 weeks, the blood pressure reduction was more modest at 15/7 mmHg. nih.gov

Another study with 43 patients with mild essential hypertension showed that after 6 weeks of therapy, this compound decreased office systolic and diastolic blood pressures from 145 to 137 mmHg and from 98 to 89 mmHg, respectively. nih.gov

Comparative Studies with Other Antihypertensive Agents (e.g., Hydralazine (B1673433), Prazosin (B1663645), Nifedipine)

The antihypertensive efficacy of this compound has been compared with other established drugs in its class.

Hydralazine: In a double-blind, randomized trial, controlled-release this compound was found to be comparable to hydralazine in controlling blood pressure when combined with hydrochlorothiazide (B1673439) or propranolol. This compound reduced systolic and diastolic blood pressure from 156/100 mmHg to 132/81 mmHg. nih.gov When used in combination with other drugs, the success rate for blood pressure control was similar for both hydralazine (15 out of 18 patients) and this compound (16 out of 20 patients). nih.gov Another study also concluded that this compound is as effective as hydralazine. nih.gov

Prazosin: A large, randomized, double-blind study compared this compound with prazosin as monotherapy for hypertension. This compound demonstrated a more potent vasodilatory effect, leading to a greater mean decrease in supine diastolic blood pressure (18.8 mmHg) compared to prazosin (15.5 mmHg). nih.gov However, monotherapy with this compound was often limited by side effects related to vasodilation, while prazosin's limitation was a lack of efficacy in some patients. nih.gov

Nifedipine (B1678770): Long-term comparative studies of up to one year have shown that this compound is at least as effective as nifedipine in maintaining blood pressure control. nih.gov

Table 1: Comparative Efficacy of this compound Monohydrate
Comparator DrugKey FindingsCitation
HydralazineComparable blood pressure control when combined with a diuretic or beta-blocker. This compound decreased blood pressure from 156/100 mmHg to 132/81 mmHg. nih.gov
PrazosinThis compound showed a greater reduction in supine diastolic blood pressure (18.8 mmHg vs. 15.5 mmHg). nih.gov
NifedipineAt least as effective as nifedipine in long-term blood pressure control. nih.gov

Role in Secondary Renal Hypertension

This compound has shown potential for use in patients with secondary renal hypertension. nih.gov In anesthetized dogs, intravenous administration of this compound led to a significant increase in renal blood flow, suggesting a potential beneficial effect on renal hemodynamics. jst.go.jp However, at higher doses, it caused a reduction in the glomerular filtration rate. jst.go.jp Further research is needed to fully elucidate its role and safety in this specific patient population.

Impact on Ambulatory Blood Pressure Monitoring

Ambulatory blood pressure monitoring (ABPM) provides a more comprehensive assessment of blood pressure control over a 24-hour period. google.com Studies utilizing ABPM have provided valuable insights into the effects of this compound.

In one study, a long-acting preparation of this compound demonstrated a measurable effect on intra-arterial ambulatory blood pressure for 12 hours after an acute dose. nih.gov However, the duration of this effect was shorter during chronic, twice-daily administration. nih.gov

Another study involving patients with mild essential hypertension used 24-hour ambulatory monitoring to compare this compound with hydralazine. Both drugs significantly reduced awake hypertensive diastolic blood pressure. nih.gov An interesting finding was that this compound did not reduce normal sleep diastolic blood pressure, whereas hydralazine did. nih.gov

Table 2: Impact of this compound on Ambulatory Blood Pressure
Study DesignKey FindingsCitation
Acute and chronic administration of long-acting this compoundAcute dose effective for 12 hours; shorter duration with chronic use. nih.gov
24-hour ABPM comparing this compound and hydralazineBoth reduced awake diastolic BP. This compound did not reduce sleep diastolic BP, unlike hydralazine. nih.gov

Investigations in Other Cardiovascular Conditions

Heart Failure Management

The vasodilatory properties of this compound, which reduce the workload on the heart, suggest its potential utility in the management of heart failure. By improving blood flow and reducing cardiac workload, it may be beneficial in alleviating symptoms of heart failure. smolecule.com However, it is important to note that while this compound has been investigated for this indication, it is primarily recognized for its antihypertensive effects. smolecule.com

Ischemia-Related Research

The role of this compound in the context of myocardial ischemia and reperfusion (I/R) injury has been a significant area of investigation. As a K-ATP channel activator, its effects are primarily linked to cardioprotection.

This compound has also been shown to possess anti-arrhythmic properties in the context of ischemia. In rat models of I/R-induced arrhythmias, intravenous administration of this compound significantly lowered the arrhythmia score during both the ischemic and reperfusion phases. spandidos-publications.com Further research in anesthetized rats indicated that this compound administration after coronary occlusion could reduce the incidence of ventricular tachycardia and fibrillation at reperfusion. This effect is attributed to its ability to shorten the action potential duration in the perfused, non-ischemic zone of the myocardium, thereby reducing the dispersion of repolarization across the ischemic border. nih.gov

Table 1: Summary of Preclinical Findings in Ischemia-Related Research

Study FocusModelKey FindingsReference
CardioprotectionIsolated ischemic rat heartsImproved reperfusion function and cardiac compliance. Protective effects were reversed by the K-ATP channel blocker glyburide. researchgate.net
Microvascular I/R InjuryIn vivo rat modelImproved capillary density and perfusion; reduced no-reflow area and infarct size; improved cardiac function. Attributed to reduced endothelial calcium overload. frontiersin.org
I/R-Induced ArrhythmiasIn vivo rat modelSignificantly decreased arrhythmia scores during both ischemia and reperfusion periods. spandidos-publications.com
Reperfusion ArrhythmiasIn vivo rat modelReduced incidence of ventricular tachycardia/fibrillation by shortening action potential duration in the perfused zone. nih.gov

Exploration of this compound Monohydrate in Non-Cardiovascular Applications

The mechanism of K-ATP channel opening has prompted research into this compound's potential utility in conditions outside the cardiovascular system, particularly those involving smooth muscle function and neuronal excitability.

The potential for this compound to relax the smooth muscle of the bladder has been investigated for conditions like detrusor instability, though with conflicting results between human and animal studies.

A double-blind, crossover clinical study evaluated this compound in 10 men with detrusor instability and bladder outlet obstruction. The results showed that in the nine patients who completed the trial, this compound had no significant effect on urodynamic variables for seven of them. nih.govnih.gov Key metrics such as maximum urinary flow, frequency, and nocturia remained unchanged compared to placebo, and patients reported no distinct symptomatic improvement. nih.govnih.govfrontiersin.org

In contrast, research in a rat model of bladder hypertrophy and instability yielded more promising results. In these animals, this compound administration led to an almost complete disappearance of spontaneous bladder contractions. nih.gov Furthermore, it significantly decreased micturition pressure while preserving the ability to void. These findings suggested that K-ATP channel openers might hold therapeutic potential for bladder instability associated with outflow obstruction, though this has not been borne out in human trials. nih.gov

Table 2: Comparison of this compound Effects in Detrusor Instability Studies

Study SubjectKey OutcomesConclusionReference
Human PatientsNo significant change in urodynamic variables, urinary flow, or frequency. No symptomatic improvement reported.Not effective for unstable detrusor contractions associated with bladder outflow obstruction at the dosage given. nih.govnih.gov
Rats with Bladder HypertrophyAlmost complete disappearance of spontaneous bladder contractions. Decreased micturition pressure.Suggests potential as a therapeutic alternative for bladder instability. nih.gov

Preclinical research has explored the role of K-ATP channels in modulating pain signals, suggesting a potential analgesic role for this compound in specific types of chronic pain.

In a rat model of bone cancer pain, research showed that K-ATP channel expression was reduced in the spinal cord. researchgate.net Intrathecal injection of this compound was found to activate the remaining K-ATP channels, which significantly increased the mechanical withdrawal threshold (a measure of pain sensitivity) in a dose-dependent manner. This suggests that activating K-ATP channels at the spinal level can reduce the pain hypersensitivity associated with bone cancer. researchgate.net

Similar mechanisms have been investigated for neuropathic pain. Studies have noted that nerve injury can reduce K-ATP channel currents and activity in dorsal root ganglion neurons. frontiersin.org While this reduces the number of available targets, the ability of K-ATP openers like this compound to hyperpolarize the remaining membrane potential is retained, which could be exploited for therapeutic benefit. Preclinical studies have shown that this compound can attenuate induced pain in various animal models, including those for neuropathic and postoperative pain. nih.gov For instance, this compound applied to the dorsal root ganglion attenuated bradykinin-induced nociceptive behavior. nih.gov However, research in one neuropathic pain model found that while this compound could enhance the analgesic effect of another agent, it did not significantly impact morphine tolerance. nih.gov

Drug-Drug Interactions and Polypharmacy Considerations

As a potent vasodilator, the potential for interactions between this compound and other medications, particularly those affecting blood pressure and electrolyte balance, is a critical consideration.

Due to its mechanism of action, this compound can have additive effects when co-administered with other antihypertensive drugs. researchgate.net This can lead to a more pronounced reduction in blood pressure. Long-term clinical trials have often allowed for the addition of a thiazide diuretic or a beta-adrenoceptor blocking drug to enhance the efficacy of this compound. frontiersin.org This combination can also help counteract some of the reflex responses to vasodilation. frontiersin.org

Conversely, certain medications may decrease the antihypertensive activity of this compound. For example, some non-steroidal anti-inflammatory drugs (NSAIDs) like acetylsalicylic acid and sympathomimetic agents like salbutamol (B1663637) may reduce its therapeutic efficacy.

Table 3: Summary of Potential Drug-Drug Interactions with this compound

Interacting Drug/ClassPotential EffectReference
Other Antihypertensives (e.g., diuretics, other vasodilators)Additive hypotensive effects. researchgate.net
Beta-Adrenoceptor Blockers (e.g., acebutolol, bisoprolol)May increase hypotensive activities. frontiersin.org
Calcium Channel Blockers (e.g., bepridil)May increase hypotensive activities.
ACE Inhibitors (e.g., cilazapril)May increase hypotensive activities.
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)May decrease antihypertensive activities.
Sympathomimetics (e.g., salbutamol)May decrease antihypertensive activities.

This compound's fundamental mechanism of action has direct implications for electrolyte balance. By opening ATP-sensitive potassium channels, it enhances potassium efflux from cells. frontiersin.orgresearchgate.net This outward movement of potassium ions is what causes the hyperpolarization of the cell membrane, leading to smooth muscle relaxation. frontiersin.org Consequently, there are theoretical implications for systemic potassium levels. While its use can lead to fluid retention, a common effect of potent vasodilators, direct and extensive clinical data on significant electrolyte disturbances from the provided search results are limited. frontiersin.org The co-administration of diuretics, a common practice in its historical use for hypertension, would also independently affect fluid and electrolyte balance. frontiersin.orgfrontiersin.org

Impact on Therapeutic Efficacy of Co-administered Drugs

This compound monohydrate, a potassium channel opener, primarily functions by hyperpolarizing vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure. nih.govmedchemexpress.com When co-administered with other therapeutic agents, this compound can exhibit a range of interactions that may enhance, diminish, or alter the efficacy of the accompanying drug. These interactions are predominantly pharmacodynamic, where one drug modifies the physiological response to another, often at the receptor or intracellular level. msdmanuals.com Clinical research has focused on these interactions, particularly in the context of cardiovascular therapy, to optimize treatment strategies and anticipate combined effects. nih.govresearchgate.net

The co-administration of this compound with diuretics and beta-adrenoceptor antagonists has been a significant area of clinical investigation. In the treatment of hypertension, this compound is often combined with a thiazide diuretic, such as hydrochlorothiazide, to enhance its antihypertensive effect and to counteract the peripheral edema that can occur with vasodilator monotherapy. nih.govnih.gov A factorial design study investigating the combination of this compound and hydrochlorothiazide found a significant interaction between the two drugs. duke.edunih.gov The study revealed that the addition of hydrochlorothiazide enhanced the blood pressure-lowering effects of this compound. nih.govnih.gov Specifically, the combination of 12.5 mg of this compound with 12.5 mg of hydrochlorothiazide was found to produce a near-maximal antihypertensive effect, suggesting a synergistic relationship that allows for effective blood pressure control at lower individual doses. nih.govnih.gov

However, not all interactions with co-administered drugs are beneficial. A study on the combined effects of this compound and the sulfonylurea glimepiride (B1671586) found that glimepiride, a KATP channel blocker, abolished the anti-arrhythmic protective effects of this compound during reperfusion. dergipark.org.tr This antagonistic interaction suggests that the combination of these two drugs may not produce the expected protective results against ischemia/reperfusion-induced arrhythmia and could potentially increase heterogeneity in myocardial action potential duration. dergipark.org.tr

Further research into the electrophysiological interactions of this compound has been conducted with class I antiarrhythmic agents. One study hypothesized that drugs like this compound, which shorten the action potential duration, could reduce the sodium channel-blocking effect of class I antiarrhythmics. nih.gov Testing this with mexiletine, quinidine, and flecainide (B1672765) in guinea-pig hearts, the study explored how this compound's mechanism could interfere with the therapeutic action of these antiarrhythmic drugs. nih.gov In another study, the combination of this compound and sacubitril (B1662468), a neprilysin inhibitor, was investigated. While this compound alone led to a significant reduction in action potential duration and an increase in ventricular arrhythmias, the addition of sacubitril did not have a significant further proarrhythmic effect. mdpi.com

The following tables summarize the observed interactions and their impact on therapeutic efficacy when this compound monohydrate is co-administered with other drugs.

Table 1: Clinical Interactions of this compound Monohydrate with Co-administered Drugs

Co-administered DrugTherapeutic ClassObserved Impact on EfficacyReference
Hydrochlorothiazide Thiazide DiureticEnhanced antihypertensive effect; combination produced near-maximal efficacy at lower doses. nih.govduke.edunih.gov
Propranolol Beta-adrenoceptor AntagonistReduced the reflex tachycardia associated with this compound-induced vasodilation. researchgate.net
Glimepiride Sulfonylurea (KATP channel blocker)Abolished the anti-arrhythmic protective effect of this compound. dergipark.org.tr
Class I Antiarrhythmics (Mexiletine, Quinidine, Flecainide) AntiarrhythmicPotential to decrease the Na-channel blocking effect of these agents. nih.gov
Sacubitril Neprilysin InhibitorDid not produce a significant additional proarrhythmic effect when combined with this compound. mdpi.com

Table 2: Potential Pharmacodynamic Interactions with this compound

Interaction TypeInteracting Drug/ClassPotential Effect on this compound's Therapeutic ActionReference
Increased Hypotensive Activities AmlodipineMay increase the hypotensive effects of this compound. drugbank.com
BenazeprilMay increase the hypotensive effects of this compound. drugbank.com
BendroflumethiazideThe therapeutic efficacy of this compound can be increased. drugbank.com
AldesleukinMay increase the hypotensive activities of this compound. drugbank.com
Decreased Antihypertensive Activities Acetylsalicylic acidMay decrease the antihypertensive activities of this compound. drugbank.com
AlbuterolMay decrease the antihypertensive activities of this compound. drugbank.com
AmitriptylineMay decrease the antihypertensive activities of this compound. drugbank.com
AmphetamineMay decrease the antihypertensive activities of this compound. drugbank.com

Advanced Research Methodologies and Formulations for Pinacidil Monohydrate

Transdermal Drug Delivery Systems of Pinacidil (B1677893) Monohydrate

Transdermal drug delivery systems (TDDS) offer a promising alternative to conventional oral administration of this compound, aiming to provide controlled release, bypass first-pass metabolism, and enhance patient compliance. jetir.org

Formulation Development and In Vitro Characterization

The development of monolithic matrix-type transdermal patches for this compound monohydrate has been a key area of investigation. These patches are typically formulated using a film casting technique, often on a mercury substrate. nih.govajptonline.com The composition of these patches is critical to their performance and involves a combination of polymers, the active pharmaceutical ingredient (API), a plasticizer, and a penetration enhancer.

In one notable study, four distinct formulations (coded B-1, B-2, B-3, and B-4) were developed. nih.gov These formulations varied in the ratio of the matrix-forming polymers Eudragit RL-100 and polyvinylpyrrolidone (B124986) (PVP) K-30 (8:2, 4:6, 2:8, and 6:4, respectively). nih.gov All formulations contained 20% w/w of this compound monohydrate, 5% w/w of polyethylene (B3416737) glycol-400 (PEG-400) as a plasticizer, and 5% w/w of dimethyl sulfoxide (B87167) (DMSO) as a penetration enhancer, all based on the total polymer weight. nih.gov The solvents used were a combination of isopropyl alcohol and dichloromethane. nih.gov

Another study explored the use of hydrophobic polymers, specifically Eudragit RS 100 and Ethyl cellulose (B213188) T 50, in various ratios to create seven different transdermal patch formulations (F1-F7). researchgate.net These formulations also included Tween 80 as a penetration enhancer and Dibutyl phthalate (B1215562) as a plasticizer. researchgate.net

The in vitro characterization of these patches is a crucial step to assess their potential efficacy. This typically involves drug release studies using a paddle over disc assembly. nih.gov For the B-1 to B-4 formulations, the cumulative percentage of drug released over 48 hours was 63.96%, 55.95%, 52.26%, and 92.18%, respectively. nih.gov The formulation B-4, with a Eudragit RL-100 to PVP K-30 ratio of 6:4, demonstrated the most favorable in vitro drug release profile. nih.gov

Table 1: In Vitro Drug Release from this compound Monohydrate Transdermal Formulations

Formulation CodePolymer Ratio (Eudragit RL-100:PVP K-30)Cumulative Drug Release (%) at 48h
B-18:263.96
B-24:655.95
B-32:852.26
B-46:492.18

Data sourced from a study on monolithic matrix type transdermal drug delivery systems of this compound monohydrate. nih.gov

Skin Permeation Studies

To evaluate the ability of the drug to pass through the skin, in vitro skin permeation studies are conducted. These studies often utilize a Keshary and Chien diffusion cell with albino rat skin as the membrane. nih.gov The permeation of this compound monohydrate from the transdermal patches is a critical determinant of their potential for systemic delivery.

For the formulations B-1 through B-4, the cumulative amount of drug permeated over 48 hours was found to be 57.28%, 50.35%, 46.38%, and 86.54%, respectively. nih.gov Consistent with the in vitro release data, formulation B-4 showed the highest skin permeation. nih.gov Another study also highlighted that a higher proportion of Eudragit RL 100 in the film leads to a better skin permeation potential.

Table 2: In Vitro Skin Permeation of this compound Monohydrate Transdermal Formulations

Formulation CodeCumulative Amount Permeated (%) at 48h
B-157.28
B-250.35
B-346.38
B-486.54

Data sourced from a study on monolithic matrix type transdermal drug delivery systems of this compound monohydrate. nih.gov

In Vivo Evaluation of Transdermal Patches in Animal Models

Following promising in vitro results, in vivo studies in animal models are essential to confirm the therapeutic potential of the developed transdermal patches. A key study evaluated the efficacy of the this compound monohydrate TDDS in methylprednisolone (B1676475) acetate-induced hypertensive rats. nih.govnih.gov

The application of the transdermal patches resulted in a significant decrease in the blood pressure of the hypertensive rats, and this effect was maintained for 48 hours. nih.govnih.gov When comparing the different formulations, patch B-4 was identified as the most effective. It produced a 37.96% reduction in blood pressure, lowering it from an average of 160.33 ± 4.96 mmHg to 99.44 ± 4.46 mmHg. nih.govnih.gov These findings suggest that a single application of the optimized this compound TDDS can effectively manage hypertension in a rat model for two days, indicating its potential for clinical applications. nih.govnih.govresearchgate.net

Drug Release Kinetics from Advanced Formulations

Understanding the mechanism of drug release from the transdermal patches is crucial for optimizing their design and predicting their in vivo performance. The drug release data is often fitted to various kinetic models, such as zero-order, first-order, and Higuchi models.

In one study, the drug release from this compound monohydrate patches was found to follow zero-order kinetics. researchgate.net This indicates that the drug is released at a constant rate, independent of its concentration within the matrix, which is a desirable characteristic for controlled drug delivery systems. researchgate.net Another investigation suggested that the release mechanism for an optimized patch tended towards first-order release, as indicated by the Korsmeyer-Peppas release exponent value of 0.604.

Emerging Analytical Techniques in this compound Monohydrate Research

The development of robust drug formulations relies heavily on advanced analytical techniques to ensure the compatibility and stability of the drug with various excipients.

Spectroscopic Analysis (e.g., FTIR, UV, IR) for Drug-Excipient Interactions

Spectroscopic methods are invaluable tools for investigating potential interactions between this compound monohydrate and the excipients used in its formulations. Fourier Transform Infrared (FTIR) spectroscopy, in particular, is widely used to assess drug-excipient compatibility. researchgate.neteurekaselect.com By comparing the spectra of the pure drug, the excipients, and the physical mixture, any changes in the characteristic peaks can indicate a chemical interaction. conicet.gov.ar

Studies on this compound monohydrate transdermal patches have utilized FTIR, alongside Ultraviolet (UV) and Infrared (IR) spectroscopy and Thin Layer Chromatography (TLC), to analyze for drug-excipient interactions. nih.gov The results from these analyses of the pure drug, medicated patches, and placebo formulations have consistently indicated the absence of any chemical interactions between this compound monohydrate and the excipients used in the transdermal formulations. nih.govresearchgate.net This lack of interaction is a critical factor for ensuring the stability and predictability of the drug product. eurekaselect.com

Chromatographic Methods (e.g., HPLC, TLC) for Purity and Stability

Chromatographic techniques are indispensable tools for assessing the purity and stability of this compound monohydrate. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are prominently used for this purpose, offering high resolution and sensitivity. monash.eduopenaccessjournals.com

High-Performance Liquid Chromatography (HPLC):

HPLC is a dominant technique in pharmaceutical analysis due to its versatility, high resolution, and the requirement for minimal sample preparation. monash.edu Reversed-phase HPLC (RP-HPLC) is a commonly employed method for the analysis of this compound. researchgate.net In this technique, a non-polar stationary phase is used with a polar mobile phase. mdpi.com

Several HPLC methods have been developed for the determination of this compound in various matrices. For instance, a method for quantifying metoprolol (B1676517) tartrate in human plasma utilized this compound monohydrate as an internal standard. researchgate.net This method employed a C18 column with a mobile phase consisting of acetonitrile, water, and triethylamine (B128534), with UV detection at 275 nm. researchgate.net Another study reported an HPLC method for this compound monohydrate using a mobile phase of acetonitrile, water, and triethylamine (18:81:1 v/v/v) on a Novapack C18 column, with detection at 275 nm. amazonaws.com

The stability of this compound can also be evaluated using stability-indicating HPLC methods. These methods are designed to separate the active pharmaceutical ingredient from its degradation products, which may form under various stress conditions such as acidic or basic hydrolysis and oxidation. monash.eduamazonaws.com

Interactive Table: HPLC Methods for this compound Analysis

ParameterMethod 1Method 2
Stationary Phase C18 columnNovapack C18 column
Mobile Phase Acetonitrile:Water:Triethylamine (18:81:1 v/v)Acetonitrile:Water:Triethylamine (18:81:1 v/v/v)
Detection Wavelength 275 nm275 nm
Analyte Metoprolol (this compound as internal standard)This compound monohydrate
Linearity Range 20–200 µg/mL20–200 µg/mL
Retention Time 2.6 min (this compound)6.84 min
Reference researchgate.net amazonaws.com

Thin-Layer Chromatography (TLC):

TLC is a simpler and more cost-effective chromatographic technique compared to HPLC, often used for qualitative analysis and to monitor the progress of reactions. openaccessjournals.com For this compound, TLC can be used to separate it from impurities and degradation products. In one instance, a TLC-densitometry method was developed for the simultaneous determination of two other drugs in the presence of their degradation products, highlighting the utility of this technique in stability studies. nih.gov The separation is achieved based on the differential partitioning of the compounds between the stationary phase (e.g., silica (B1680970) gel) and the mobile phase. mdpi.comnih.gov

Patch Voltage Clamp Techniques for Ion Channel Activity

The patch-clamp technique is a powerful electrophysiological method that allows for the study of ion channel activity in cell membranes. researchgate.netnih.gov It is the primary method for investigating the effects of compounds like this compound on ion channels. nih.govnih.gov This technique enables the recording of ionic currents flowing through single or multiple ion channels, providing insights into their biophysical and pharmacological properties. nih.gov

The whole-cell patch-clamp technique is frequently used to study the effects of this compound on ATP-sensitive K+ (K-ATP) channels in various cell types, including cardiac myocytes. nih.govnih.gov In this configuration, a glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch under the pipette tip is ruptured to allow electrical access to the entire cell. researchgate.net This allows for the precise control of the cell's membrane potential (voltage clamp) and the measurement of the resulting whole-cell currents.

Research has shown that this compound activates the K-ATP channel current in ventricular myocytes. nih.gov Studies using inside-out patches, where a small patch of membrane is excised with the intracellular side facing the bath solution, have demonstrated that this compound's effect is dependent on the intracellular ATP concentration. nih.gov this compound has been found to stimulate the cardiac Na+/Ca2+ exchanger by opening plasma membrane K-ATP channels. nih.gov

Interactive Table: Patch-Clamp Findings for this compound

Cell TypePatch-Clamp ConfigurationKey FindingReference
Guinea-pig ventricular myocytesInside-out and Cell-attachedThis compound activates the ATP-sensitive K+ channel current. nih.gov
Guinea pig cardiac ventricular myocytesWhole-cellThis compound stimulates the cardiac Na+/Ca2+ exchanger (NCX1) by opening plasma membrane KATP channels. nih.gov
Canine mesenteric arteryNot specifiedThis compound relaxes arterial strips precontracted with K+ and may act as an inhibitor of Ca2+ influx. scispace.com

These advanced research methodologies are fundamental to understanding the chemical properties and biological functions of this compound monohydrate, paving the way for its use in scientific investigation.

Future Directions and Research Opportunities for Pinacidil Monohydrate

Elucidating Further KATP Channel Subtype Specificity and Function

Pinacidil's primary mechanism of action involves the opening of ATP-sensitive potassium (KATP) channels, which are complex proteins formed by pore-forming Kir6.x subunits and regulatory sulfonylurea receptor (SUR) subunits. nih.govphysiology.org These channels are critical metabolic sensors that link the energetic state of a cell to its membrane potential, playing vital roles in various tissues. researchgate.net While it is established that This compound (B1677893) is a KATP channel opener, a significant area of future research is to fully delineate its specificity and functional effects on the diverse subtypes of these channels. Different combinations of Kir6.x and SUR subunits result in KATP channels with distinct physiological roles and pharmacological sensitivities. physiology.org A deeper understanding of how this compound interacts with these specific subtypes is crucial for predicting its therapeutic effects and potential side effects in different tissues.

Investigation of Kir6.2/SUR1 and Kir6.2/SUR2A Subtypes

A key focus within the study of KATP channels is the differential effect of this compound on subtypes containing the Kir6.2 pore-forming subunit, particularly when paired with either the SUR1 or SUR2A regulatory subunit. The Kir6.2/SUR1 combination is predominantly found in pancreatic beta-cells, while the Kir6.2/SUR2A subtype is characteristic of cardiac and skeletal muscle. nih.govfrontiersin.org

Research has consistently shown that this compound is an effective activator of KATP channels containing the SUR2A subunit. nih.gov Studies using cloned Kir6.2/SUR2A channels expressed in Xenopus laevis oocytes have demonstrated that this compound activates these channels even in the absence of intracellular nucleotides like ATP or ADP. nih.gov In contrast, this compound does not appear to activate channels that contain the SUR1 subunit, which are the primary KATP channels in pancreatic beta-cells. nih.gov This subtype specificity is a critical area for further investigation as it explains why this compound's primary effects are on vascular smooth muscle and the heart, with less impact on insulin (B600854) secretion.

Further research is needed to fully understand the molecular basis for this selectivity. For instance, while this compound can activate Kir6.2/SUR2A channels on its own, the presence of nucleotides like ATP or ADP can slow the dissociation rate of the drug, suggesting a complex interaction. nih.gov Comparative studies with other KATP channel openers that show different subtype preferences can provide more insight into the specific binding sites and conformational changes induced by this compound.

KATP Channel SubtypePrimary LocationThis compound Monohydrate ActivityResearch Findings
Kir6.2/SUR1 Pancreatic β-cellsNo significant activation. nih.govStudies indicate this compound does not activate SUR1-containing channels, distinguishing it from other KATP openers like diazoxide. nih.govphysiology.org
Kir6.2/SUR2A Heart, Skeletal MusclePotent activator. nih.govfrontiersin.orgThis compound effectively opens Kir6.2/SUR2A channels, an effect that can be modulated by intracellular nucleotides. nih.gov
Kir6.1/SUR2B Vascular Smooth MusclePreference for this subtype has been noted. dntb.gov.uaIn comparative assays, this compound showed a preference for the Kir6.1/SUR2B subtype. dntb.gov.ua

Expanding Therapeutic Indications Beyond Hypertension

While this compound was developed as an antihypertensive agent, its mechanism as a KATP channel opener suggests potential applications in a variety of other conditions. nih.gov The widespread distribution of KATP channels throughout the body in tissues such as the brain, heart, and bladder underpins the rationale for exploring these new therapeutic avenues.

Recent preclinical studies have highlighted the potential of this compound in neurology. Research has shown that this compound may possess neuroprotective properties, offering a potential therapeutic strategy for conditions involving neuronal cell death. pubcompare.ai For instance, studies in murine models have demonstrated that this compound can protect animals from seizures induced by agents like pentylenetetrazol and pilocarpine, suggesting a significant anticonvulsant effect. nih.gov The same research also pointed towards mild anxiolytic activity. nih.gov These findings open up the possibility of repositioning this compound for neurological disorders such as epilepsy, which is often comorbid with anxiety. nih.gov Additionally, this compound may have a role in treating secondary renal hypertension. nih.gov

The role of KATP channel modulators is also being investigated for other conditions like migraine, indicating another potential area where this compound's properties could be beneficial. dntb.gov.ua

Development of Novel Delivery Systems with Enhanced Bioavailability and Reduced Adverse Effects

A significant hurdle with conventional oral administration of drugs like this compound is the potential for variable absorption, first-pass metabolism in the liver, and the need for frequent dosing, which can lead to adverse effects and reduce patient compliance. researchgate.netsemanticscholar.org To overcome these limitations, research is actively exploring novel drug delivery systems for this compound monohydrate.

One of the most promising approaches is the development of transdermal drug delivery systems (TDDS), such as medicated patches. semanticscholar.org Transdermal delivery offers several advantages, including bypassing the gastrointestinal tract and liver, which can improve bioavailability, and providing sustained drug release to maintain stable plasma concentrations over a longer period. semanticscholar.org

Researchers have successfully formulated and tested monolithic matrix-type transdermal patches containing this compound monohydrate. nih.govresearchgate.net These patches have been characterized in vitro to assess drug release and skin permeation and have also been evaluated in vivo in animal models.

Delivery SystemKey FindingsPotential Advantages
Monolithic Matrix Transdermal Patch In vitro studies showed sustained drug release over 48 hours, with formulation B-4 releasing 92.18% of the drug. nih.gov In vivo studies in hypertensive rats demonstrated that a single application of the optimized patch (B-4) could effectively control blood pressure for 48 hours, with a 37.96% reduction. researchgate.net- Avoids first-pass metabolism. semanticscholar.org- Improves patient compliance through less frequent application. researchgate.net- Maintains stable plasma drug levels. semanticscholar.org- Reduces gastrointestinal side effects. researchgate.net
Oral Controlled-Release Capsule Clinical trials have used twice-daily controlled-release capsules to manage hypertension. nih.gov- More convenient than immediate-release oral tablets.

These studies indicate that a transdermal patch could be a viable alternative to oral tablets, potentially offering better management of hypertension with improved patient adherence. researchgate.net

Comprehensive Long-Term Clinical Trials with Controlled Designs

Despite promising preclinical and short-term clinical data, a critical future direction for this compound monohydrate is the execution of comprehensive, long-term clinical trials with controlled designs. nih.gov Much of the existing clinical trial data on this compound for hypertension involved its use in combination with other antihypertensive agents like beta-blockers and diuretics to enhance efficacy and manage side effects such as edema and tachycardia. nih.gov

While these studies demonstrated that this compound is at least as effective as drugs like hydralazine (B1673433), prazosin (B1663645), or nifedipine (B1678770) in controlling blood pressure over periods of up to a year, the frequent co-administration of other medications makes it challenging to isolate the long-term effects and safety profile of this compound as a monotherapy. nih.gov

Therefore, future clinical trials should be designed to rigorously assess the long-term efficacy, safety, and tolerability of this compound, particularly in its novel delivery forms like the transdermal patch. There is a specific need for controlled trials that compare this compound directly against newer classes of antihypertensive drugs, such as angiotensin-converting enzyme (ACE) inhibitors and calcium channel blockers, to clearly define its place in the modern therapeutic landscape for hypertension. nih.gov Such trials are essential to validate the promising findings from preclinical and early-phase studies and to provide the robust evidence needed for potential therapeutic repositioning in areas like neurology.

Exploration of this compound Monohydrate in Mitochondrial Function and Associated Pathologies

Emerging evidence strongly suggests that the therapeutic effects of this compound may extend to the subcellular level, specifically by modulating mitochondrial function. Mitochondria contain their own set of ATP-sensitive potassium channels (mKATP channels), which are believed to play a crucial role in protecting tissues, particularly the heart, from ischemic damage. nih.govnih.gov

The cardioprotective effects of this compound appear to be mediated primarily through the activation of these mKATP channels. nih.gov In studies on donor heart preservation, a this compound solution was superior to the standard University of Wisconsin solution after 8 hours of cold storage, and this protective effect was abolished by a blocker of mKATP channels. nih.gov This suggests that by opening mKATP channels, this compound helps to preserve mitochondrial function and protect cardiac cells during periods of stress.

Furthermore, research has shown that this compound can directly affect mitochondrial ATP production. In isolated cardiomyocyte mitochondria, this compound was found to stimulate succinate-induced ATP production, an effect that could contribute to its tissue-protective properties. nih.gov Studies have also demonstrated that this compound protects the structural integrity of mitochondria in cardiomyocytes subjected to hypoxia-reoxygenation injury. plos.org This protection may be linked to the activation of the HIF-1α/HRE pathway. plos.org Given the central role of mitochondrial dysfunction in a wide range of pathologies, from cardiovascular disease to neurodegeneration, the exploration of this compound's effects on mitochondria represents a significant and promising area for future research. physiology.org

Neuroscience and Oxidative Stress Research Applications

The neuroprotective potential of this compound is a rapidly growing area of investigation, with significant implications for treating neurological disorders characterized by neuronal apoptosis and oxidative stress. nih.gov KATP channels are present in various brain regions, and their activation can influence neuronal excitability and resilience to injury.

Research has demonstrated that this compound can significantly reduce neuronal apoptosis following cerebral ischemia-reperfusion in rats. nih.gov This protective effect appears to be mediated through the inhibition of both the mitochondrial (caspase-9) and the death-receptor (caspase-8) signaling pathways of apoptosis. nih.gov

Furthermore, this compound has shown efficacy in combating oxidative stress, a key factor in neurodegenerative diseases. In studies using mouse hippocampal cells, this compound protected against glutamate-induced cell death by suppressing the production of reactive oxygen species (ROS). researchgate.net This suggests a role for this compound in conditions where excitotoxicity and oxidative damage are prominent. The discovery of its anticonvulsant and anxiolytic properties in animal models further broadens its potential applications in neuroscience. pubcompare.ainih.gov These findings collectively highlight this compound as a valuable tool for neuroscience research and a potential candidate for developing new treatments for stroke, epilepsy, and other neurological conditions.

Drug Repurposing and Combination Therapy Investigations

The unique mechanism of action of this compound monohydrate has spurred investigations into its efficacy in a variety of non-hypertensive conditions. This exploration into drug repurposing, coupled with studies on its synergistic effects in combination therapies, is opening up exciting new avenues for its clinical use.

Drug Repurposing: From Hypertension to Neurology and Beyond

Recent preclinical studies have provided compelling evidence for the potential of this compound monohydrate in neurological disorders. A 2024 study in murine models demonstrated significant anticonvulsant and anxiolytic properties of the compound. The research highlighted that this compound could offer protection against seizures and exhibit calming effects, suggesting a new therapeutic role in epilepsy and anxiety. nih.govijdvl.com

The neuroprotective effects of this compound are also a key area of investigation. In a rat model of cerebral ischemia-reperfusion, this compound was found to reduce neuronal apoptosis, the process of programmed cell death. nih.gov This suggests a potential for this compound in mitigating brain damage following a stroke. Furthermore, in the field of neuroscience research, this compound is being utilized as a tool to selectively induce vasodilation in the brain without directly impacting the electrical properties of neurons, which is valuable for studying the relationship between blood flow and neural activity. researchgate.net

Another promising area for repurposing is in the treatment of alopecia (hair loss). The mechanism of action of this compound is similar to that of minoxidil, a well-known treatment for baldness, which is also a potassium channel opener. This has led to the exploration of this compound as a potential hair growth stimulant. scholasticahq.com

Table 1: Research Findings on the Repurposing of this compound Monohydrate

Research AreaModelKey FindingsPotential Application
Anticonvulsant & Anxiolytic Murine ModelsProtected against pentylenetetrazol and pilocarpine-induced seizures; demonstrated anxiolytic activity. nih.govijdvl.comEpilepsy, Anxiety Disorders
Neuroprotection Rat Model of Cerebral Ischemia-ReperfusionReduced neuronal apoptosis following ischemic events. nih.govStroke
Neuroscience Research In vivo and in vitro (rat/mouse)Selectively induces vasodilation in the neocortex without directly affecting neurons or astrocytes. researchgate.netResearch tool for studying neurovascular coupling
Alopecia Patent ApplicationProposed as a treatment for androgenetic alopecia. scholasticahq.comHair Loss

Combination Therapy: A Synergistic Approach

The therapeutic potential of this compound monohydrate is also being amplified through investigations into its use in combination with other drugs. This approach aims to enhance efficacy, reduce side effects, or target diseases from multiple angles.

For the treatment of hypertension, this compound has been clinically evaluated in combination with diuretics such as hydrochlorothiazide (B1673439) and amiloride. clinicaltrials.gov These combinations have been shown to provide better blood pressure control and manage the fluid retention that can be a side effect of vasodilator monotherapy.

A particularly innovative area of investigation is the combination of this compound with 5α-reductase inhibitors, such as finasteride (B1672673) or dutasteride, for the treatment of androgenetic alopecia. scholasticahq.com The rationale behind this combination is to tackle hair loss through two distinct mechanisms: the 5α-reductase inhibitors block the hormonal pathway that leads to hair follicle miniaturization, while this compound, as a potassium channel opener, is thought to stimulate the hair follicles directly. While extensive clinical data on this specific combination is still emerging, the concept is supported by the known efficacy of both classes of drugs in treating hair loss.

Furthermore, preclinical research has explored the combination of this compound with other agents for different conditions. For instance, one study investigated the combination of this compound and simvastatin (B1681759) in the context of pulmonary hypertension, suggesting potential synergistic effects.

Table 2: Investigational Combination Therapies with this compound Monohydrate

Combination AgentTherapeutic AreaRationale for Combination
Hydrochlorothiazide/Amiloride HypertensionEnhanced antihypertensive effect and management of side effects. clinicaltrials.gov
5α-Reductase Inhibitors (e.g., Finasteride, Dutasteride) Androgenetic AlopeciaDual-mechanism approach targeting both hormonal and direct follicular stimulation pathways. scholasticahq.com
Simvastatin Pulmonary HypertensionPotential for synergistic effects in a cardiovascular condition.

Q & A

Q. What statistical approaches are recommended for analyzing dose-response data in this compound monohydrate studies?

  • Methodological Answer : Use nonlinear regression (four-parameter logistic model) to calculate EC₅₀/IC₅₀ values. Validate assumptions via Kolmogorov-Smirnov normality tests and Levene’s homogeneity of variance. For high-throughput screening, apply ANOVA with post-hoc Tukey correction to compare multiple groups. Report 95% confidence intervals .

Methodological Best Practices

  • Reproducibility : Document all synthetic steps, including batch-to-batch variability (<5% by HPLC). For animal studies, adhere to ARRIVE guidelines for sample size justification and randomization .
  • Data Validation : Cross-validate analytical results (e.g., NMR vs. FTIR) and include negative controls (e.g., vehicle-only groups). Use reference standards from accredited suppliers (e.g., USP) .
  • Ethical Compliance : For human-derived data, obtain IRB approval and cite ClinicalTrials.gov identifiers. For animal research, follow institutional IACUC protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.